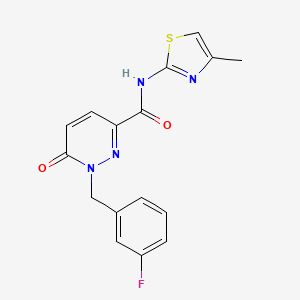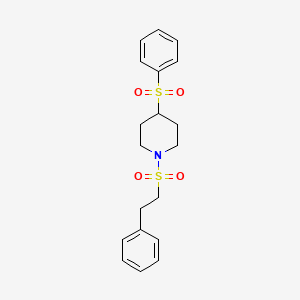
1-(Phenethylsulfonyl)-4-(phenylsulfonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(Phenethylsulfonyl)-4-(phenylsulfonyl)piperidine” is a piperidine derivative. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom and five carbon atoms . They are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Molecular Structure Analysis
The molecular formula of “this compound” is C19H23NO4S2. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .Chemical Reactions Analysis
Again, while specific chemical reactions involving “this compound” are not available, piperidine derivatives are known to undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Derivatives
Research has led to the synthesis of various biologically active derivatives of sulfonamides bearing the piperidine nucleus, demonstrating significant activity against enzymes like butyrylcholinesterase (BChE). One study synthesized 2-O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine, showcasing their potent bioactivity against BChE, indicating potential therapeutic applications in related disorders (H. Khalid et al., 2013).
Enzymatic Metabolism Analysis
The compound's role in enzymatic metabolism was investigated, providing insights into its oxidative metabolism by human liver microsomes and identifying the enzymes involved. This research is crucial for understanding the compound's pharmacokinetics and potential interactions with other drugs (Mette G. Hvenegaard et al., 2012).
Antimicrobial Activity
Studies have also explored the antimicrobial potential of derivatives of 1-(Phenethylsulfonyl)-4-(phenylsulfonyl)piperidine, leading to the development of compounds with moderate to significant activity against both Gram-negative and Gram-positive bacteria. This highlights the compound's potential in addressing antibiotic resistance and developing new antibacterial agents (H. Khalid et al., 2016).
Antioxidant and Anticholinesterase Activity
Incorporation into sulfonyl hydrazone scaffolds has been shown to provide compounds with notable antioxidant and anticholinesterase activity. This research underscores the compound's versatility in generating pharmacologically relevant derivatives with potential applications in neurodegenerative diseases and oxidative stress-related conditions (Nurcan Karaman et al., 2016).
Crystal Structure and Molecular Analysis
Crystal structure and molecular analysis have provided detailed insights into the compound's chemical behavior, facilitating the design of more targeted and effective derivatives. This fundamental research supports the rational design of new drugs based on the structural and electronic characteristics of the compound (K. Kumara et al., 2017).
Propiedades
IUPAC Name |
4-(benzenesulfonyl)-1-(2-phenylethylsulfonyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S2/c21-25(22,16-13-17-7-3-1-4-8-17)20-14-11-19(12-15-20)26(23,24)18-9-5-2-6-10-18/h1-10,19H,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLGEDDMDVYORS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8R,9S)-9-Bromo-1,4-dioxaspiro[4.4]nonan-8-ol](/img/structure/B2712248.png)
![Hydrazine, [(4,4-difluorocyclohexyl)methyl]-, hydrochloride (1:2)](/img/structure/B2712249.png)

![Ethyl thieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B2712252.png)
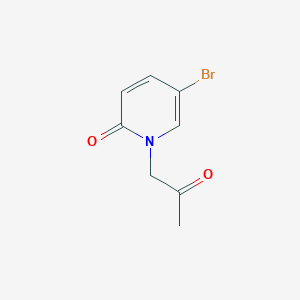
![(3R)-4,4-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2712257.png)
![ethyl 2-(2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)acetate](/img/structure/B2712260.png)

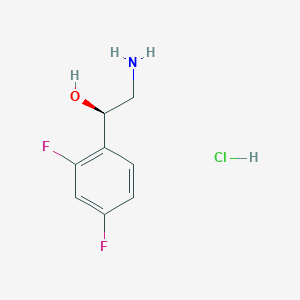
![Tert-butyl 7-oxo-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2712264.png)
![2-[[5-(2,4-dichlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/no-structure.png)
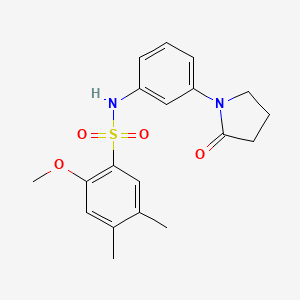
![3-(3-methoxyphenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2712270.png)
